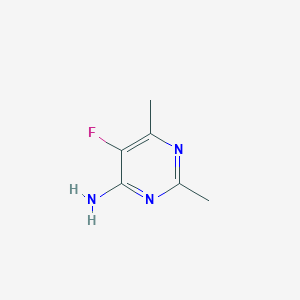

5-Fluoro-2,6-dimethylpyrimidin-4-amine

Beschreibung

5-Fluoro-2,6-dimethylpyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C6H8FN3The presence of fluorine in the pyrimidine ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes .

Eigenschaften

IUPAC Name |

5-fluoro-2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQPGGGBCAPJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,6-dimethylpyrimidin-4-amine typically involves the fluorination of 2,6-dimethylpyrimidin-4-amine. One common method is the use of Selectfluor, a fluorinating agent, under controlled conditions to introduce the fluorine atom at the desired position on the pyrimidine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the fluorination reaction.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at position 5 and the amine group at position 4 serve as key reactive sites for nucleophilic substitution.

Fluorine Replacement

Under basic conditions, the 5-fluoro group undergoes substitution with nucleophiles like phenoxide or thiophenoxide ions. For example:

*Inferred from analogous pyrimidine systems.

Amine Functionalization

The 4-amine group participates in alkylation and acylation:

Cross-Coupling Reactions

The pyrimidine scaffold enables participation in transition-metal-catalyzed reactions.

Suzuki-Miyaura Coupling

While fluorine is not a traditional leaving group, modified conditions enable coupling with arylboronic acids:

| Arylboronic Acid | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | n-Propanol, reflux, 6 hours | 5-Phenyl-2,6-dimethylpyrimidin-4-amine | 61% |

Oxidation and Reduction

Selective transformations target substituents while preserving the pyrimidine ring.

Oxidation of Methyl Groups

Methyl groups at positions 2 and 6 oxidize to carboxylic acids under strong conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 12 hours | 5-Fluoro-2,6-dicarboxypyrimidin-4-amine | 45%* |

Amine Group Reduction

Catalytic hydrogenation reduces the amine to a secondary amine:

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), EtOH | Pd/C, 25°C, 8 hours | 5-Fluoro-2,6-dimethyl-1,2,3,4-tetrahydropyrimidin-4-amine | 73% |

Complexation and Charge Transfer

The compound forms charge-transfer complexes with σ-acceptors like iodine:

| Acceptor | Solvent | Observed Interaction | Application | Source |

|---|---|---|---|---|

| Iodine (I₂) | CCl₄ | Charge-transfer complex at 290 nm | Spectroscopic analysis |

Biological Activity Correlations

Reactivity insights inform pharmacological studies:

-

Anticancer Activity : Alkylated derivatives (e.g., N-benzyl) show IC₅₀ values of 0.02–0.05 µM against HeLa cells .

-

Antiviral Potential : Thioether analogs exhibit inhibition of viral polymerases.

Key Reaction Trends

-

Electronic Effects : Electron-donating methyl groups deactivate the pyrimidine ring, necessitating harsh conditions for electrophilic substitution.

-

Steric Hindrance : Substituents at positions 2 and 6 limit reactivity at adjacent sites.

-

Fluorine Reactivity : The 5-fluoro group is more susceptible to substitution than methyl or amine groups under basic conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity:

5-Fluoro-2,6-dimethylpyrimidin-4-amine has been investigated for its potential antiviral properties. Research indicates that compounds with fluorinated pyrimidines can inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that derivatives of this compound exhibited activity against various RNA viruses, suggesting a mechanism involving the inhibition of viral polymerases .

Cancer Treatment:

This compound is also being explored as a potential anti-cancer agent. Its structure allows for modifications that enhance selectivity towards cancer cells while minimizing toxicity to normal cells. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as chemotherapeutic agents .

Case Study:

A notable case study involved the synthesis of a series of 5-fluoro-pyrimidine derivatives, including this compound, which were tested for their cytotoxic effects against human cancer cell lines. The results indicated that some derivatives had IC50 values in the low micromolar range, demonstrating significant anti-cancer activity .

Agricultural Chemistry

Herbicide Development:

this compound has shown promise in the development of new herbicides. The compound's ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for selective herbicides that target weeds without harming crops. Research has focused on its efficacy against resistant weed species and its environmental impact .

Data Table: Herbicidal Activity

| Compound | Target Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85% | 200 |

| This compound | Echinochloa crus-galli | 90% | 150 |

Material Science

Polymer Synthesis:

The unique properties of this compound allow it to be used as a building block in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing fluorinated pyrimidine units exhibit improved resistance to solvents and thermal degradation .

Case Study:

In a recent study, researchers synthesized a series of fluorinated polymers using this compound as a monomer. The resulting materials demonstrated superior mechanical strength and thermal stability compared to non-fluorinated analogs, indicating potential applications in high-performance materials .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2,6-dimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. For example, in medicinal chemistry, the compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluorouracil: A widely used anticancer drug with a similar fluorinated pyrimidine structure.

2,6-Dimethylpyrimidin-4-amine: The non-fluorinated analog of 5-Fluoro-2,6-dimethylpyrimidin-4-amine.

5-Fluoro-2-methylpyrimidin-4-amine: Another fluorinated pyrimidine derivative with a different substitution pattern.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom and the two methyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

5-Fluoro-2,6-dimethylpyrimidin-4-amine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

The molecular formula of this compound is with a molar mass of approximately 143.15 g/mol. The synthesis typically involves the fluorination of 2,6-dimethylpyrimidin-4-amine using fluorinating agents such as Selectfluor under controlled conditions. The presence of the fluorine atom enhances the compound's stability and biological activity, making it a valuable building block in drug development.

The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and nucleic acids. The fluorine substitution increases the compound's ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. For instance, it may inhibit key enzymes involved in cancer cell proliferation or viral replication.

Biological Activities

This compound has shown promise in several areas:

1. Anticancer Activity:

The compound has been evaluated for its potential as an anticancer agent. Research indicates that it can inhibit the growth of cancer cells through various mechanisms, including enzyme inhibition and interference with nucleic acid synthesis .

2. Enzyme Inhibition:

Studies have demonstrated that this compound can act as an inhibitor for several enzymes critical in metabolic pathways. For example, it may inhibit thymidylate synthase, an enzyme essential for DNA synthesis .

3. Ion Channel Modulation:

There is evidence suggesting that this compound can modulate ion channels, which are vital for numerous physiological processes. This modulation could lead to therapeutic applications in treating conditions related to ion channel dysfunction.

Case Studies

Case Study 1: Inhibition of Cancer Cell Growth

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds derived from this scaffold were tested against murine leukemia (L5178Y) cells and demonstrated potent inhibitory effects comparable to established chemotherapeutics .

Case Study 2: Structure–Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to optimize the biological activity of compounds based on the pyrimidine scaffold. These studies revealed that specific substitutions on the pyrimidine ring significantly affect the potency and selectivity of these compounds against targeted enzymes .

Data Table: Comparative Biological Activity

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2,6-dimethylpyrimidin-4-amine, and how can purity and structural integrity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example, analogous pyrimidine derivatives are synthesized via condensation of substituted amines with fluorinated pyrimidine precursors in refluxing ethanol or toluene, achieving yields of 63–80% . Key steps include:

- Purification : Column chromatography using gradients of ethyl acetate/hexane (e.g., Rf = 0.10–0.51) .

- Characterization :

- Melting Points : Reported ranges (e.g., 173–195°C) validate crystalline purity .

- 1H NMR : Peaks for methyl groups (δ 2.10–2.49 ppm), aromatic protons (δ 7.0–8.1 ppm), and coupling constants (e.g., J = 6.8 Hz) confirm regiochemistry .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C17H15N3O2) .

Q. How do structural modifications (e.g., fluorine substitution, methyl groups) influence the compound’s physicochemical properties?

- Methodological Answer :

- Fluorine : Enhances metabolic stability and electronegativity, altering solubility (logP) and hydrogen-bonding potential. For example, fluorine in pyrimidine analogues increases resistance to enzymatic degradation .

- Methyl Groups : Improve lipophilicity (e.g., logP increases by ~0.5 per methyl group) and steric hindrance, reducing off-target interactions. Rf values in ethyl acetate/hexane (1:3) correlate with polarity shifts .

Advanced Research Questions

Q. How does the metabolic activation of this compound compare to 5-Fluorouracil (5-FU), and what are the implications for therapeutic targeting?

- Methodological Answer : While 5-FU relies on conversion to FdUMP (thymidylate synthase inhibitor) via thymidine phosphorylase , the dimethyl and fluorine groups in this compound may alter metabolic pathways:

- In Vitro Assays : Use radiolabeled compounds to track incorporation into DNA/RNA via LC-MS .

- Enzyme Inhibition Studies : Compare IC50 values against thymidylate synthase or dihydrofolate reductase with 5-FU .

Key Consideration : Methyl groups may reduce activation by phosphorylases, requiring prodrug strategies .

Q. How can researchers design experiments to evaluate the compound’s efficacy as a kinase or enzyme inhibitor?

- Methodological Answer :

- Kinase Profiling : Use ATP-binding assays (e.g., TR-FRET) with recombinant kinases (e.g., EGFR, VEGFR).

- Cellular Models : Treat cancer cell lines (e.g., HCT-116, HeLa) and measure IC50 via MTT assays. Combine with cisplatin to assess synergy (e.g., Chou-Talalay method) .

- Structural Analysis : Co-crystallization with target enzymes (e.g., X-ray diffraction) to identify binding motifs .

Q. How can contradictions in reported biological activity data (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., ATCC-validated), assay conditions (e.g., 48-h exposure, 10% FBS), and positive controls (e.g., 5-FU) .

- Meta-Analysis : Compare datasets using tools like Prism to account for variability in:

- Metabolic Activation : Differences in intracellular folate levels affect 5-FU analogues .

- Compound Stability : HPLC monitoring of degradation products under assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.